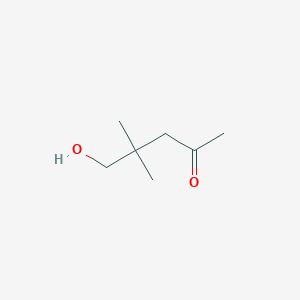
5-Hydroxy-4,4-dimethylpentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-4,4-dimethylpentan-2-one is an organic compound with the molecular formula C7H14O2 It is a hydroxy ketone, characterized by the presence of both hydroxyl (-OH) and carbonyl (C=O) functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4,4-dimethylpentan-2-one can be achieved through several methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by selective reduction of the resulting α,β-unsaturated ketone. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or crystallization. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4,4-dimethylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,4-dimethylpentanoic acid.
Reduction: Formation of 5-hydroxy-4,4-dimethylpentanol.
Substitution: Formation of 5-chloro-4,4-dimethylpentan-2-one or 5-bromo-4,4-dimethylpentan-2-one.
Scientific Research Applications
5-Hydroxy-4,4-dimethylpentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4,4-dimethylpentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The compound may act as a substrate or inhibitor, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-methylpentan-2-one: Similar structure but with a different substitution pattern.
5-Hydroxy-2-pentanone: Lacks the additional methyl groups present in 5-Hydroxy-4,4-dimethylpentan-2-one.
4,4-Dimethyl-2-pentanone: Lacks the hydroxyl group.
Uniqueness
This compound is unique due to the presence of both hydroxyl and carbonyl groups, along with the specific substitution pattern of the methyl groups
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
5-hydroxy-4,4-dimethylpentan-2-one |
InChI |
InChI=1S/C7H14O2/c1-6(9)4-7(2,3)5-8/h8H,4-5H2,1-3H3 |
InChI Key |
ZTNAKDVIWREFEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


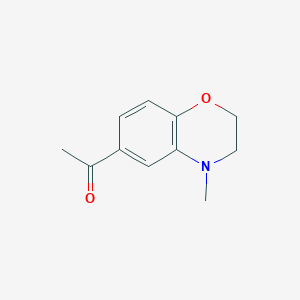
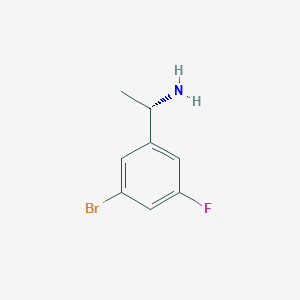
![6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13559425.png)


![5-(Aminomethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13559446.png)


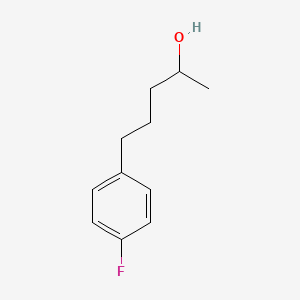
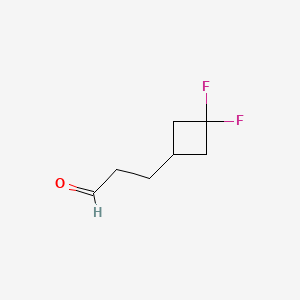
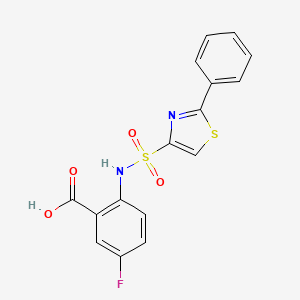
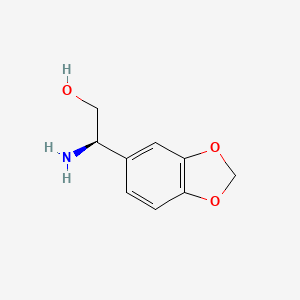

![Thieno[3,2-c]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13559485.png)
